Raloxifene 4'-glucuronide-d4 (lithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Raloxifene 4’-glucuronide-d4 (lithium) is a deuterium-labeled derivative of Raloxifene 4’-glucuronide, which is a primary metabolite of Raloxifene. Raloxifene is a selective estrogen receptor modulator that binds to estrogen receptors with an IC50 of 370 μM . This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Raloxifene .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Raloxifene 4’-glucuronide-d4 (lithium) involve the use of advanced chemical synthesis techniques to incorporate deuterium into the glucuronide structure. These methods are typically proprietary and are not disclosed in detail by manufacturers .
Chemical Reactions Analysis
Types of Reactions
Raloxifene 4’-glucuronide-d4 (lithium) undergoes various chemical reactions, including:
Reduction: Reduction reactions may also occur, but detailed information is limited.
Substitution: The compound can participate in substitution reactions, particularly involving the glucuronide moiety.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. specific details are not widely available.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. Typically, the reactions result in modified glucuronide derivatives.
Scientific Research Applications
Raloxifene 4’-glucuronide-d4 (lithium) has several scientific research applications, including:
Mechanism of Action
Raloxifene 4’-glucuronide-d4 (lithium) exerts its effects by binding to estrogen receptors with an IC50 of 370 μM . Raloxifene, the parent compound, acts as a selective estrogen receptor modulator, activating the TGFβ3 promoter as a full agonist at nanomolar concentrations and inhibiting the estrogen response element-containing vitellogenin promoter expression . The molecular targets and pathways involved include the estrogen receptors and associated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Raloxifene 4’-glucuronide: The non-deuterated form of the compound.
Tamoxifen: Another selective estrogen receptor modulator with similar applications.
Estradiol: A natural estrogen with different pharmacological profiles.
Uniqueness
Raloxifene 4’-glucuronide-d4 (lithium) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling can affect the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C34H34LiNO10S |
---|---|
Molecular Weight |
659.7 g/mol |
IUPAC Name |
lithium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[6-hydroxy-3-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C34H35NO10S.Li/c36-21-8-13-24-25(18-21)46-32(20-6-11-23(12-7-20)44-34-30(40)28(38)29(39)31(45-34)33(41)42)26(24)27(37)19-4-9-22(10-5-19)43-17-16-35-14-2-1-3-15-35;/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42);/q;+1/p-1/t28-,29-,30+,31-,34+;/m0./s1/i16D2,17D2; |
InChI Key |
AKGXZWGDHSMZHM-PFQBEMBKSA-M |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)N6CCCCC6.[Li+] |
Canonical SMILES |
[Li+].C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)[O-])O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.